molecular formula C14H14N2O2S B10907514 4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)benzoic acid

4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)benzoic acid

Cat. No.: B10907514
M. Wt: 274.34 g/mol
InChI Key: OWXOOCFOFGNJHO-UHFFFAOYSA-N
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Description

4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)benzoic acid is an organic compound that features a benzothiazole ring fused with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)benzoic acid typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Amination Reaction: The benzothiazole derivative is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, 4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)benzoic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as corrosion inhibitors or as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)benzoic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)benzoic acid
  • 4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)aniline
  • 4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)phenol

Uniqueness

4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)benzoic acid is unique due to the presence of both the benzothiazole and benzoic acid moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds that may lack one of these functional groups.

This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines.

Properties

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)benzoic acid

InChI

InChI=1S/C14H14N2O2S/c17-13(18)9-5-7-10(8-6-9)15-14-16-11-3-1-2-4-12(11)19-14/h5-8H,1-4H2,(H,15,16)(H,17,18)

InChI Key

OWXOOCFOFGNJHO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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